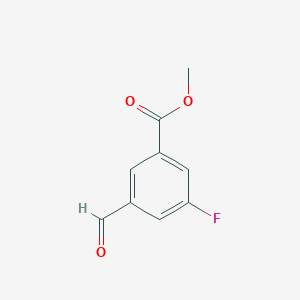

Methyl 3-fluoro-5-formylbenzoate

Beschreibung

Significance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. americanelements.com Due to its high electronegativity, small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond, fluorine imparts unique characteristics to a molecule. biosynth.com In medicinal chemistry, for instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. americanelements.combiosynth.com This can lead to improved drug half-life and bioavailability. chemicalbook.com

Furthermore, fluorine substitution can influence the acidity or basicity of nearby functional groups, alter conformational preferences, and enhance binding affinity to target proteins through favorable electrostatic interactions. biosynth.comaobchem.com The strategic placement of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. chemicalbook.com It is estimated that approximately 20% of all commercialized pharmaceutical drugs contain at least one fluorine atom, a testament to its significant role in drug design. chemicalbook.com

Role of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Benzoate esters are a cornerstone of organic synthesis, valued for their stability and the array of chemical transformations they can undergo. The ester group is generally stable under a variety of reaction conditions, yet it can be readily converted into other functional groups. For example, benzoate esters can be hydrolyzed to the corresponding benzoic acids, reduced to benzyl (B1604629) alcohols, or reacted with organometallic reagents to form tertiary alcohols. bldpharm.com

They are commonly synthesized through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. google.com This accessibility, combined with their reactivity, makes them invaluable as intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and fine chemicals. sigmaaldrich.com The aromatic ring of the benzoate ester also provides a scaffold that can be further functionalized through electrophilic aromatic substitution or other coupling reactions.

Contextualization of Methyl 3-fluoro-5-formylbenzoate within Contemporary Chemical Research

This compound (CAS Number 1393561-99-3) emerges as a molecule of significant interest by combining the advantageous properties of both fluorine substitution and the benzoate ester framework, further enhanced by the presence of a reactive aldehyde (formyl) group. sigmaaldrich.com This unique trifunctional arrangement makes it a highly valuable building block in modern synthetic chemistry.

The fluorine atom, positioned meta to both the ester and formyl groups, exerts a strong electron-withdrawing effect, influencing the reactivity of the entire aromatic ring. The methyl ester provides a handle for a variety of transformations, as discussed previously. Crucially, the formyl group offers a site for a wide array of reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

While specific, high-profile applications in blockbuster pharmaceuticals are not yet widely documented in publicly available literature, its precursor, 3-fluoro-5-formylbenzoic acid, is noted as a valuable intermediate in pharmaceutical and agrochemical applications. chemicalbook.com The ester form, this compound, is logically inferred to be a key player in synthetic sequences where protecting the carboxylic acid as a methyl ester is advantageous for subsequent reaction steps. Its utility lies in its capacity to serve as a scaffold for the construction of more complex, biologically active molecules, where the fluorine atom can impart desirable pharmacokinetic properties and the formyl and ester groups allow for the systematic elaboration of the molecular structure.

Below is a table summarizing the key properties of this compound and its parent acid.

| Property | This compound | 3-Fluoro-5-formylbenzoic Acid |

| CAS Number | 1393561-99-3 | 1289005-85-1 |

| Molecular Formula | C₉H₇FO₃ | C₈H₅FO₃ |

| Molecular Weight | 182.15 g/mol | 168.12 g/mol |

| Appearance | White to yellow solid | - |

| Boiling Point | 281.2 ± 30.0 °C at 760 mmHg | - |

| Key Functional Groups | Methyl Ester, Formyl, Fluoro | Carboxylic Acid, Formyl, Fluoro |

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-fluoro-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFQXVIURJDHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Fluoro 5 Formylbenzoate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the sequential introduction of the methyl ester, formyl, and fluoro functionalities onto a benzene (B151609) ring. The order of these introductions can be varied to optimize yield and selectivity.

Esterification Approaches to the Methyl Benzoate (B1203000) Moiety

The formation of the methyl benzoate moiety is a crucial step, typically achieved through the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method. uwlax.edu This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comacs.org The reaction is driven to completion by the removal of water, often by using a Dean-Stark apparatus or by using the alcohol as the solvent. uwlax.edu

Recent advancements have demonstrated the utility of microwave-assisted Fischer esterification, which can significantly reduce reaction times and improve yields for substituted benzoic acids. usm.myresearchgate.netresearchgate.netusm.mymdpi.com These methods often employ a sealed vessel, allowing for temperatures above the boiling point of the alcohol, which accelerates the reaction. researchgate.netusm.mymdpi.com

| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |

| 3-Fluoro-5-formylbenzoic Acid | Methanol | H₂SO₄ (catalytic) | Reflux, 4h | Good | uwlax.edu |

| Substituted Benzoic Acids | Methanol | Zr/Ti Solid Acid | 120 °C, 24h | Good | ajrconline.org |

| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ (catalytic) | Microwave, 130 °C, 15 min | 83% | researchgate.net |

| Benzoic Acid | Methanol | HCl (catalytic) | Reflux | Good | acs.org |

Formylation Reactions for Aldehyde Introduction

The introduction of the aldehyde (formyl) group onto the aromatic ring can be accomplished through various formylation reactions. The choice of method depends on the substrate and the desired regioselectivity.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. biosynth.comorgsyn.org It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). biosynth.comorgsyn.org The electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For substrates like methyl 3-fluorobenzoate, the directing effects of the fluorine (meta-directing) and the ester group (meta-directing) would favor formylation at the C5 position. Solvent-less and microwave-assisted Vilsmeier-Haack reactions have also been developed, offering faster and more environmentally friendly alternatives. biosynth.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. mdpi.com However, it can also be applied to other activated aromatic compounds. The reaction typically involves chloroform (B151607) and a strong base, which generate dichlorocarbene (B158193) as the reactive electrophile. ucl.ac.ukworktribe.com The reaction is usually carried out in a biphasic system. mdpi.comucl.ac.uk While it predominantly gives the ortho-product with phenols, the regioselectivity can be influenced by the substituents on the aromatic ring. worktribe.com

| Reaction | Reagents | Typical Conditions | Substrate Scope | Reference |

| Vilsmeier-Haack | DMF, POCl₃ (or SOCl₂) | 0 °C to room temp. | Electron-rich aromatics | biosynth.comorgsyn.org |

| Reimer-Tiemann | Chloroform, NaOH | Biphasic, heat | Phenols, activated aromatics | mdpi.comucl.ac.ukworktribe.com |

Selective Fluorination Techniques

The introduction of a fluorine atom onto the aromatic ring can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F⁺") to a nucleophilic aromatic ring. organic-chemistry.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. organic-chemistry.org Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent that can fluorinate a wide variety of electron-rich carbon centers under mild conditions. researchgate.netmdpi.com For a substrate like methyl 3-formylbenzoate, the electron-withdrawing nature of the formyl and ester groups would deactivate the ring towards electrophilic attack, making this a challenging transformation that may require harsh conditions or specific catalytic systems.

| Reagent | Substrate Type | Typical Solvents | Conditions | Reference |

| Selectfluor® | Electron-rich aromatics, enolates | Acetonitrile (B52724), Water | Room temperature to mild heating | researchgate.netmdpi.comsigmaaldrich.com |

| NFSI | Electron-rich aromatics, carbanions | THF, Acetonitrile | Varies with substrate | organic-chemistry.org |

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion. This approach will be discussed in more detail in the context of precursor-based routes.

Precursor-Based Synthetic Routes

An alternative and often more efficient approach to Methyl 3-fluoro-5-formylbenzoate involves the modification of a pre-functionalized benzene ring. This strategy leverages commercially available starting materials and can offer better control over regioselectivity.

Modifications of Substituted Benzoic Acids

A common strategy is to start with a substituted benzoic acid or its ester and then introduce the remaining functional groups.

A key precursor-based approach involves the use of a halogenated analogue, such as methyl 3-bromo-5-formylbenzoate, which can then be converted to the desired fluoro compound via a halogen exchange reaction. The synthesis of the bromo-analogue can be achieved from commercially available starting materials like 3-bromo-5-methylbenzoic acid through oxidation of the methyl group to a formyl group, followed by esterification. nih.govnih.gov

The crucial step in this route is the halogen exchange (Halex) reaction , where the bromine atom is displaced by a fluorine atom. nih.gov This nucleophilic aromatic substitution is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMF, DMSO, or sulfolane (B150427) at elevated temperatures. nih.gov The efficiency of the Halex reaction can be enhanced by the use of phase-transfer catalysts or by employing spray-dried KF, which has a higher surface area and reactivity. nih.gov

Recent developments in metal-catalyzed halogen exchange reactions have provided milder and more efficient methods for the fluorination of aryl bromides. snmjournals.org Palladium- and copper-catalyzed systems have been shown to facilitate the nucleophilic fluorination of a wide range of aryl bromides, including those that are not activated towards traditional SₙAr reactions. usm.mysnmjournals.org

| Aryl Bromide Substrate | Fluoride Source | Catalyst/Conditions | Yield | Reference |

| Activated Aryl Bromides | KF | Polar aprotic solvent, heat | Moderate to Good | nih.gov |

| Unactivated Aryl Bromides | AgF/KF | Pd catalyst, 2-MeTHF, 130 °C | Good | usm.my |

| Aryl Halides | K¹⁸F | Cu complex, DMF, 140 °C | Modest to Good | |

| Aryl Bromides | KI | CuI, HMPA, 160 °C | Fair to Good | snmjournals.org |

Hydroxy- and Methoxy-Substituted Precursors

The general strategy involves the protection of the hydroxyl group, followed by selective reduction and subsequent oxidation to introduce the formyl group. For instance, in the synthesis of methyl 3-(benzyloxy)-5-formylbenzoate, 5-hydroxyisophthalic acid is first esterified and the phenolic hydroxyl is protected with a benzyl (B1604629) group. A monohydrolysis of the resulting diester, followed by selective reduction of the carboxylic acid and subsequent oxidation of the primary alcohol, yields the desired formylbenzoate. rsc.org This approach highlights the utility of hydroxy- and methoxy-substituted precursors in the construction of these valuable chemical intermediates.

Derivatization of Related Formylbenzoates (e.g., Methyl 2-Formylbenzoate (B1231588), Methyl 4-Formylbenzoate)

The chemical reactivity of the aldehyde and ester functionalities in formylbenzoates allows for a wide range of derivatization reactions, providing access to a diverse array of complex molecules. Methyl 2-formylbenzoate and methyl 4-formylbenzoate (B8722198) serve as versatile building blocks in organic synthesis.

Methyl 2-formylbenzoate is a known precursor for the synthesis of various heterocyclic compounds, including isoindolinones and phthalides. chemicalbook.com For example, it can undergo Ugi-type multicomponent reactions to generate complex and potentially biologically active scaffolds. chemicalbook.com Furthermore, it participates in reactions with difluoroenoxysilanes in aqueous media to produce 3-difluoroalkyl phthalides, showcasing a sustainable synthetic route. scielo.org.mx

Methyl 4-formylbenzoate is utilized in the preparation of dimethyl terephthalate (B1205515) and serves as an intermediate for fluorescent brighteners and active pharmaceutical ingredients. rsc.org Its aldehyde group can undergo self-condensation or polymerization reactions, often catalyzed by acid. rsc.org It can be readily oxidized to the corresponding carboxylic acid. rsc.org Derivatization reactions of methyl 4-formylbenzoate also include its use in the synthesis of Schiff bases and their metal complexes, which have applications in electrochemistry. google.com

A summary of representative derivatization reactions for these related formylbenzoates is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Methyl 2-formylbenzoate | Primary amines, thiols | 3-[Alkyl(Aryl)thio]isoindolinones | chemicalbook.com |

| Methyl 2-formylbenzoate | Difluoroenoxysilanes, water | 3-Difluoroalkyl phthalides | scielo.org.mx |

| Methyl 2-formylbenzoate | Heteroaromatic amine, isonitrile, TFA | Quinoline-based tetracycles | chemicalbook.com |

| Methyl 4-formylbenzoate | o-Aminothiophenol, ethanol | Schiff base | google.com |

Green Chemistry Principles in Synthesis

The development of synthetic methodologies is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact through the reduction of waste, use of safer solvents, and increased energy efficiency.

Solvent-Free Methodologies

A significant advancement in the green synthesis of formylbenzoate derivatives is the development of solvent-free or aqueous media reactions. A notable example is the sustainable reaction of methyl 2-formylbenzoate with difluoroenoxysilanes in water. scielo.org.mx This method leverages the unique properties of water for dual hydrogen-bonding and phase-separation, enabling the generation of 3-difluoroalkyl phthalides without the need for organic solvents and allowing for product purification through simple precipitation. scielo.org.mx This approach offers considerable advantages in terms of sustainability and practicality. scielo.org.mx Additionally, solvent-free oxidation of arenes, alcohols, and sulfides using permanganate (B83412) supported on active manganese dioxide has been shown to be an effective heterogeneous method. organic-chemistry.org

Atom Economy Considerations

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comwikipedia.org Reactions with high atom economy are inherently more efficient and generate less waste. Addition and rearrangement reactions are typically highly atom-economical.

In the context of formylbenzoate synthesis, catalytic approaches that minimize the use of stoichiometric reagents are favored. For example, the catalytic oxidation of methyl-substituted aromatics to aldehydes, if highly selective, can exhibit good atom economy. However, many traditional oxidation methods utilize stoichiometric oxidants, leading to the generation of significant amounts of byproducts and thus, poor atom economy. The development of catalytic systems that utilize clean oxidants like molecular oxygen or hydrogen peroxide is a key area of research to improve the atom economy of these transformations. organic-chemistry.org

Catalytic Approaches for Enhanced Efficiency

Catalysis plays a pivotal role in enhancing the efficiency and sustainability of chemical syntheses. In the synthesis of aromatic aldehydes, various catalytic systems have been developed to promote the selective oxidation of methyl arenes. organic-chemistry.org

For instance, a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide as the oxidant has been used for the controlled and selective oxidation of methylarenes to the corresponding carbonyls. organic-chemistry.org This method operates without the need for an external base, additive, or co-catalyst. organic-chemistry.org Another approach involves the use of NaClO/TEMPO/Co(OAc)₂ for the benzylic oxidation of alkyl arenes to yield aromatic aldehydes and ketones. organic-chemistry.org Metal-free catalytic systems, such as those employing N-alkyl pyridinium (B92312) salts with molecular oxygen, have also been shown to be effective for the selective oxidation of methyl aromatic hydrocarbons. rsc.org

Enzymatic catalysis offers a highly selective and environmentally friendly alternative. Laccase-mediated oxidation of aromatic methyl groups to aldehydes represents a green approach to these valuable compounds. acs.org

Scalability and Industrial Relevance of Synthetic Pathways

The industrial production of formylbenzoates is often integrated into the manufacturing processes of larger volume chemicals. For example, methyl 4-formylbenzoate is produced as an unisolated intermediate in the process of making dimethyl terephthalate from p-xylene (B151628) through successive oxidations and esterifications. nih.gov This highlights the industrial relevance of formylbenzoate synthesis, particularly for high-demand products.

The scalability of a synthetic route is a critical factor for its industrial application. While many novel synthetic methods are developed on a laboratory scale, their transition to large-scale production requires careful consideration of factors such as cost of reagents, reaction conditions (temperature, pressure), safety, and ease of product isolation and purification. The development of robust and efficient catalytic systems, as well as solvent-free or aqueous-based procedures, is crucial for enhancing the scalability and industrial viability of synthetic pathways for this compound and its analogues.

Reaction Mechanisms and Catalytic Transformations

Mechanistic Investigations of Formyl Group Reactivity

The aldehyde functionality is a primary site for a variety of chemical transformations. The electron-withdrawing nature of both the fluorine atom and the methyl ester group is expected to enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Pathways

The primary reaction pathway for the formyl group involves the nucleophilic addition to the carbonyl carbon. This can be illustrated by the reaction with diethylaminosulfur trifluoride (DAST), which has been documented in patent literature for the synthesis of GPR52 modulators. google.comgoogle.com In this transformation, the oxygen of the formyl group is replaced by two fluorine atoms. The mechanism likely proceeds through the initial nucleophilic attack of the sulfur atom of DAST on the carbonyl oxygen, followed by subsequent intramolecular fluorine transfer.

Table 1: Predicted Nucleophilic Addition Reactions at the Formyl Group

| Nucleophile | Reagent Example | Expected Product |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Secondary alcohol |

| Organolithium Reagent | Butyllithium (BuLi) | Secondary alcohol |

| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

Condensation Reactions

Condensation reactions involving the formyl group are expected to be a key feature of the reactivity of Methyl 3-fluoro-5-formylbenzoate, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of more complex molecular scaffolds. Examples include the Wittig reaction to form alkenes and the formation of imines and related derivatives with primary amines.

Oxidative Transformations

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. The resulting product would be 3-fluoro-5-(methoxycarbonyl)benzoic acid.

Ester Group Chemical Reactivity

The methyl ester group offers another handle for chemical modification, although it is generally less reactive than the formyl group.

Hydrolysis and Transesterification Mechanisms

Under acidic or basic conditions, the methyl ester can undergo hydrolysis to yield the corresponding carboxylic acid, 3-fluoro-5-formylbenzoic acid. The mechanism in basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity towards a nucleophilic attack by water.

Transesterification, the conversion of the methyl ester to a different ester, can be achieved by reacting the compound with another alcohol in the presence of an acid or base catalyst.

Reduction Reactions

The reduction of the ester group typically requires stronger reducing agents than those used for the aldehyde. While sodium borohydride would selectively reduce the formyl group, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be capable of reducing both the ester and the formyl group to the corresponding diol, (3-fluoro-5-(hydroxymethyl)phenyl)methanol. Selective reduction of the ester in the presence of an aldehyde is challenging and would likely require a protection-deprotection strategy for the formyl group.

Aromatic Ring Reactivity and Directed Functionalization

Electrophilic Aromatic Substitution Patterns

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: a fluorine atom, a formyl group (-CHO), and a methyl ester group (-COOCH₃). The directing influence of these groups is a result of the interplay between inductive and resonance effects.

Fluorine (-F): As a halogen, fluorine is an electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R). This resonance donation directs incoming electrophiles to the ortho and para positions. Because the inductive effect is stronger than the resonance effect for halogens, fluorine is classified as a deactivating, ortho, para-director.

Formyl (-CHO) and Methyl Ester (-COOCH₃): Both the formyl and methyl ester groups are powerful electron-withdrawing groups. They deactivate the aromatic ring to a significant extent due to both a strong inductive effect (-I) and a strong resonance effect (-R), pulling electron density out of the π-system. This deactivation makes the ring much less reactive towards electrophiles than benzene (B151609) itself. These groups are classified as meta-directors.

Given the substitution pattern of this compound, the positions on the ring are influenced as follows:

The C4 and C6 positions are ortho to the fluorine atom.

The C2 position is para to the fluorine atom (and is already substituted).

The C2 and C6 positions are ortho to the formyl group.

The C4 position is meta to the formyl group.

The C2 and C4 positions are ortho to the methyl ester group.

The C6 position is meta to the methyl ester group.

The combined effect is a heavily deactivated ring. Any potential electrophilic substitution would be slow and require harsh conditions. The directing effects are conflicting; the fluorine directs towards C4 and C6, while the formyl and ester groups direct towards C4 and C6 (relative to their own positions). The C4 and C6 positions are the most likely sites for substitution, as they are meta to at least one of the deactivating carbonyl groups and ortho to the fluorine. However, no specific experimental data on such reactions for this molecule are readily available.

Halogen-Mediated Cross-Coupling Reactions

There is no specific information available in the searched scientific literature or patent databases detailing the participation of this compound in halogen-mediated cross-coupling reactions. The activation of carbon-fluorine (C-F) bonds for cross-coupling is a chemically challenging process due to the high bond dissociation energy of the C-F bond. While methods exist for the C-F activation of aryl fluorides, typically requiring specialized nickel or palladium catalyst systems, no examples involving this compound as a substrate have been documented in the available data.

Advanced Catalysis in Transformations Involving this compound

Transition Metal Catalysis (e.g., Palladium, Ruthenium, Copper, Nickel)

Searches for transition metal-catalyzed reactions where this compound serves as a substrate did not yield specific examples of transformations such as Suzuki, Heck, Buchwald-Hartwig, or other common coupling reactions. Patent literature describes the synthesis of this compound, for instance, through the oxidation of methyl 3-fluoro-5-(hydroxymethyl)benzoate using Dess-Martin periodinane, a reaction that does not involve a transition metal catalyst. While the compound is listed as an intermediate in the synthesis of GPR52 modulators, its subsequent transformations using palladium, ruthenium, copper, or nickel catalysis are not detailed.

Organocatalysis and Asymmetric Synthesis

No research findings or applications involving the use of organocatalysis or asymmetric synthesis with this compound as the substrate could be located in the public domain. The formyl group would be a logical target for such transformations, for example, in asymmetric reductions to form a chiral alcohol or in asymmetric additions.

Chiral Catalyst Systems for Stereoselective Reactions

Consistent with the lack of data in the broader organocatalysis section, there are no available reports on the use of specific chiral catalyst systems to achieve stereoselective reactions on this compound.

Enantioselective Transformations

There is a lack of specific studies on the enantioselective transformations involving this compound in the available literature. However, the aldehyde functionality is a prime target for asymmetric synthesis. It is plausible that this compound could participate in various enantioselective reactions, such as:

Asymmetric Aldol (B89426) Additions: The formyl group could react with enolates or their equivalents under the control of chiral catalysts to produce chiral β-hydroxy esters.

Asymmetric Allylations and Crotylations: Chiral reagents or catalysts could direct the addition of allyl or crotyl nucleophiles to the aldehyde, yielding chiral homoallylic alcohols.

Enantioselective Reductions: The reduction of the aldehyde to the corresponding alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with chiral catalysts.

Research on related α-fluoro-β-ketoesters has demonstrated successful enantioselective Pd-catalyzed asymmetric allylic alkylations using chiral ligands. whiterose.ac.uknih.gov While not directly applicable to the formyl group of this compound, it highlights the feasibility of achieving high enantiocontrol in reactions with fluorinated carbonyl compounds.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, frequently employed to activate carbonyl groups towards nucleophilic attack. For this compound, a Lewis acid would coordinate to the lone pair of electrons on the aldehyde's oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

Potential Lewis acid-catalyzed reactions for this compound could include:

Friedel-Crafts Type Reactions: Activation of the aldehyde by a Lewis acid could facilitate reactions with electron-rich aromatic or heteroaromatic compounds.

Cycloadditions: Diels-Alder reactions where the activated aldehyde acts as a dienophile could be envisioned.

Prins Reaction: Reaction with alkenes in the presence of a Lewis acid could lead to the formation of 1,3-dioxanes or other related products.

Studies on the reactions of aryl aldehydes with styrene (B11656) derivatives, mediated by boron Lewis acids, have shown the formation of 1,3-dihalo-1,3-diarylpropanes and 3-chloro-1,3-diarylpropanols, demonstrating the utility of Lewis acids in activating aldehydes for carbon-carbon bond formation. nih.gov

Table 1: Potential Lewis Acid-Catalyzed Reactions of this compound

| Reaction Type | Potential Nucleophile | Potential Product |

| Aldol Addition | Silyl enol ether | β-hydroxy ester derivative |

| Michael Addition | α,β-Unsaturated ketone | 1,5-Dicarbonyl compound |

| Cyanosilylation | Trimethylsilyl cyanide | Cyanohydrin ether |

This table represents hypothetical reactions based on the general reactivity of aromatic aldehydes and has not been experimentally verified for this compound.

Base-Catalyzed Reactions (e.g., DBU-mediated transformations)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base widely used to promote a variety of reactions. pku.edu.cnmdpi.comscirp.org In the context of this compound, DBU could catalyze reactions where the aldehyde acts as an electrophile.

A prime example is the aldol condensation . DBU can deprotonate a suitable carbon acid (e.g., a ketone, nitrile, or nitroalkane) to generate a nucleophilic enolate, which would then attack the formyl group of this compound. The kinetics of DBU-catalyzed aldol condensation of furfural (B47365) with acetone (B3395972) have been studied, demonstrating the high efficiency of DBU as a catalyst for this type of transformation. scirp.org

Another potential DBU-mediated reaction is the Henry reaction , where a nitroalkane is deprotonated to form a nitronate anion that adds to the aldehyde.

Table 2: Potential DBU-Catalyzed Reactions of this compound

| Reaction Type | Reagent | Potential Product |

| Aldol Condensation | Acetone | β-hydroxy ketone derivative |

| Henry Reaction | Nitromethane | β-nitro alcohol derivative |

| Knoevenagel Condensation | Malononitrile | α,β-unsaturated dinitrile |

This table represents hypothetical reactions based on the general catalytic activity of DBU and has not been experimentally verified for this compound.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the aldehyde, the ester, and the aromatic ring—raises questions of chemo- and regioselectivity in complex reaction systems.

Chemoselectivity would be crucial when using reagents that could potentially react with both the aldehyde and the ester. For instance, strong reducing agents like lithium aluminum hydride would likely reduce both functional groups. However, milder reducing agents, such as sodium borohydride, would be expected to selectively reduce the more reactive aldehyde over the ester.

Regioselectivity would come into play in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro, formyl, and methoxycarbonyl) would determine the position of an incoming electrophile. All three are deactivating, meta-directing groups. Therefore, further electrophilic substitution on the ring would be disfavored and, if forced, would likely occur at the positions meta to all three groups, although steric hindrance would also play a significant role.

In nucleophilic aromatic substitution, the fluorine atom could potentially be displaced by a strong nucleophile, although such reactions typically require harsh conditions or additional activation.

Derivatization Strategies and Complex Molecule Construction

Formation of Heterocyclic Scaffolds

The aldehyde functionality of methyl 3-fluoro-5-formylbenzoate is a key reactive site for cyclization reactions, leading to the formation of numerous heterocyclic systems. The following sections detail the synthetic pathways to various important classes of heterocycles originating from this versatile starting material.

Benzimidazole (B57391) Derivatives

The synthesis of benzimidazole derivatives from this compound typically involves a condensation reaction with an o-phenylenediamine (B120857). This reaction proceeds through the initial formation of a Schiff base between the aldehyde group of the benzoate (B1203000) and one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system. The reaction conditions can be varied, often employing a catalyst such as an acid or an oxidizing agent to facilitate the cyclization and aromatization steps.

A general representation of this transformation is the reaction of this compound with a substituted o-phenylenediamine in the presence of a suitable catalyst and solvent system. The choice of substituents on the o-phenylenediamine allows for the introduction of additional diversity into the final benzimidazole product.

Isoindolinones and Tetrahydroisoquinolines

The construction of isoindolinone and tetrahydroisoquinoline scaffolds from this compound highlights its utility in building fused bicyclic systems. For the synthesis of isoindolinones, a common approach involves a multi-component reaction, for instance, with an amine and a cyanide source. This can proceed via the formation of an intermediate α-amino nitrile, which then undergoes intramolecular cyclization and hydrolysis of the nitrile to the corresponding amide, forming the isoindolinone core.

The synthesis of tetrahydroisoquinolines can be achieved through a Pictet-Spengler type reaction. This involves the condensation of this compound with a β-arylethylamine, followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring of the β-arylethylamine moiety to form the tetrahydroisoquinoline ring system. The specific conditions, including the choice of acid catalyst and solvent, are crucial for achieving good yields and selectivity.

Oxadiazole Derivatives

This compound can be a precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A common synthetic route involves the conversion of the aldehyde group into a hydrazone by reaction with a hydrazide. This intermediate can then undergo oxidative cyclization to form the 1,3,4-oxadiazole ring. Various oxidizing agents can be employed for this purpose. Alternatively, the aldehyde can be first oxidized to the corresponding carboxylic acid, which is then reacted with a hydrazide to form a diacylhydrazine intermediate. This intermediate can then be cyclized under dehydrating conditions, for example, using phosphorus oxychloride or sulfuric acid, to yield the 1,3,4-oxadiazole.

Quinolines and Related Annulated Systems

The synthesis of quinoline (B57606) derivatives from this compound can be accomplished through various named reactions, such as the Friedländer annulation. This method involves the condensation of the aldehyde with a 2-aminoaryl ketone or aldehyde in the presence of a base or acid catalyst. The reaction proceeds via a Claisen-Schmidt type condensation followed by an intramolecular cyclization and dehydration to afford the quinoline scaffold. The substitution pattern of the resulting quinoline is determined by the specific 2-aminoaryl carbonyl compound used.

Triazoles

The aldehyde functionality of this compound provides an entry point for the synthesis of 1,2,3-triazole derivatives through multi-step sequences. One approach involves the conversion of the aldehyde to an azide-containing intermediate. For example, the aldehyde can be reduced to the corresponding alcohol, which is then converted to an alkyl halide and subsequently displaced by an azide (B81097). The resulting azide can then participate in a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne to form the 1,2,3-triazole ring. This "click chemistry" approach is known for its high efficiency and functional group tolerance.

Benzoxazole (B165842) Derivatives

The formation of benzoxazole derivatives from this compound typically involves a condensation reaction with a 2-aminophenol (B121084). The reaction is analogous to the synthesis of benzimidazoles, where the aldehyde group of the benzoate reacts with the amino group of the 2-aminophenol to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, and subsequent dehydration to yield the benzoxazole ring system. The reaction is often facilitated by heat or the use of a dehydrating agent.

Pyrroles and Porphyrin Derivatives

The formyl group of this compound is a key functional handle for the synthesis of pyrroles and, by extension, porphyrin derivatives. Established methodologies like the Paal-Knorr and Knorr pyrrole (B145914) syntheses provide a framework for its application.

In a potential Paal-Knorr type synthesis, this compound could first be elaborated into a 1,4-dicarbonyl compound. The subsequent condensation with a primary amine or ammonia (B1221849) would then yield a substituted pyrrole. The electronic properties of the 3-fluoro-5-(methoxycarbonyl)phenyl substituent would likely influence the cyclization step. organic-chemistry.org

For porphyrin synthesis, the Lindsey synthesis is a prominent method where aromatic aldehydes are condensed with pyrrole under acidic conditions, followed by oxidation. nih.gov this compound can serve as the aldehyde component in this reaction, leading to the formation of a meso-substituted porphyrin. The resulting porphyrin would bear the 3-fluoro-5-(methoxycarbonyl)phenyl group at one or more of the meso positions, depending on the stoichiometry used. The substitution pattern on the phenyl ring could modulate the electronic properties and, consequently, the photophysical characteristics of the porphyrin. nih.gov

A general representation of the Lindsey porphyrin synthesis is shown below:

Table 1: Representative Conditions for Lindsey Porphyrin Synthesis

| Reactants | Catalyst/Solvent | Oxidant | Typical Yield |

|---|---|---|---|

| Aromatic Aldehyde, Pyrrole | TFA or BF3·OEt2 in CH2Cl2 | DDQ or p-chloranil | 20-40% |

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex molecules. The aldehyde functionality of this compound makes it an ideal candidate for several important MCRs.

For instance, in the Biginelli reaction , an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones or their thio-analogs. Utilizing this compound in this reaction would produce a dihydropyrimidine (B8664642) core bearing the fluorinated phenyl substituent, a scaffold of significant interest in medicinal chemistry.

The Hantzsch dihydropyridine (B1217469) synthesis is another MCR where an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt condense to form a dihydropyridine. Employing this compound would lead to a dihydropyridine with the 3-fluoro-5-(methoxycarbonyl)phenyl group at the 4-position.

Furthermore, isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for generating peptide-like structures and α-acyloxy amides, respectively. fishersci.com In a Ugi four-component reaction, this compound could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to create a complex, highly functionalized product. Similarly, in a Passerini three-component reaction, it would react with a carboxylic acid and an isocyanide. synquestlabs.com The presence of the fluoro and ester groups could influence the stereochemical outcome of these reactions when chiral components are used.

Table 2: Overview of Potential Multi-Component Reactions

| Reaction | Components | Resulting Scaffold |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Dihydropyridine |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

Conjugation Chemistry and Bioconjugation

The aldehyde group of this compound is highly suitable for conjugation chemistry, particularly for the formation of stable linkages with biomolecules. The reaction of aldehydes with hydrazines and alkoxyamines to form hydrazones and oximes, respectively, is a cornerstone of bioconjugation due to the stability of the resulting C=N bond. organic-chemistry.org

This reactivity allows for the attachment of the 3-fluoro-5-(methoxycarbonyl)phenyl moiety to proteins, peptides, or other biomolecules that have been functionalized with a hydrazine (B178648) or alkoxyamine group. The fluorine atom can serve as a useful probe for ¹⁹F NMR studies, allowing for the investigation of the molecule's binding and localization in biological systems. acs.org The field of "click chemistry" has embraced these types of highly efficient and specific reactions for bioconjugation purposes. researchgate.net

Scaffold-Based Design and Diversification

In drug discovery, the concept of scaffold hopping involves replacing a central part of a molecule while retaining its biological activity, often to improve properties or explore new intellectual property space. acs.orgalfa-chemistry.com this compound represents a versatile starting point for creating diverse molecular scaffolds.

The aldehyde can be converted into a wide range of other functional groups (e.g., alcohol, carboxylic acid, amine, nitrile), each providing a handle for further diversification. The aromatic ring itself can be further functionalized through reactions targeting the C-H bonds or via cross-coupling reactions if the fluorine is replaced or another halide is introduced. This allows for the generation of libraries of related compounds with varied substitution patterns around the central phenyl ring, a common strategy in medicinal chemistry for optimizing lead compounds. rsc.org

Stereocenter Construction and Chiral Molecule Synthesis

The aldehyde group of this compound is a prochiral center, making it an excellent substrate for asymmetric synthesis to create chiral molecules. Various organocatalytic and metal-catalyzed methods can be envisioned for the enantioselective addition of nucleophiles to the formyl group. nih.govrsc.orgresearchgate.net

For example, enantioselective allylation, alkynylation, or cyanation reactions catalyzed by chiral ligands or organocatalysts could generate secondary alcohols with high enantiomeric excess. wikipedia.orgwikipedia.org These chiral alcohols are valuable intermediates for the synthesis of more complex, stereochemically defined molecules. The electronic nature of the 3-fluoro-5-(methoxycarbonyl)phenyl group can play a crucial role in the efficiency and stereoselectivity of these transformations. nih.gov

Table 3: Potential Asymmetric Reactions

| Asymmetric Reaction | Nucleophile | Potential Chiral Product |

|---|---|---|

| Allylation | Allylboronates, Allylsilanes | Chiral Homoallylic Alcohol |

| Alkynylation | Terminal Alkynes (with a metal acetylide) | Chiral Propargylic Alcohol |

| Cyanation | Cyanide source (e.g., TMSCN) | Chiral Cyanohydrin |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of methyl 3-fluoro-5-formylbenzoate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the through-bond and through-space connectivities.

¹H NMR for Proton Environment Analysis

The proton (¹H) NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆ at 400 MHz, reveals distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. miamioh.edu

The aldehyde proton characteristically appears at a downfield chemical shift, a consequence of the strong deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl protons of the ester group appear as a sharp singlet in the upfield region of the spectrum.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CHO | 10.08 | d | 2.4 |

| Ar-H | 8.33 | d | 1.6 |

| Ar-H | 8.05-8.04 | m | |

| OCH₃ | 3.92 | s | |

| Data obtained from DMSO-d₆. miamioh.edu |

¹³C NMR for Carbon Skeleton Elucidation

The carbonyl carbons of the aldehyde and ester groups are the most deshielded, appearing at the downfield end of the spectrum (typically 160-200 ppm). libretexts.org The aromatic carbons show signals in the range of 110-170 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The methyl ester carbon is found in the upfield region, generally around 50-60 ppm. libretexts.orgoregonstate.edu

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (aldehyde) | ~192 |

| C=O (ester) | ~164 |

| C-F | ~163 (d, ¹JCF ≈ 250 Hz) |

| C-COOCH₃ | ~134 |

| C-CHO | ~138 |

| CH (aromatic) | ~125-130 |

| OCH₃ | ~53 |

| Predicted values are based on typical chemical shifts for similar functional groups. libretexts.orgoregonstate.eduwisc.edu |

Fluorine NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orgalfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the ring. alfa-chemistry.com The presence of two electron-withdrawing groups (the formyl and methyl ester groups) would cause the fluorine signal to appear in a specific region of the spectrum, and it would be split into a multiplet due to coupling with the neighboring aromatic protons. azom.com

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹⁹F | -110 to -115 | Multiplet |

| Predicted values are relative to a standard like CFCl₃ and are based on data for fluorobenzenes with electron-withdrawing groups. alfa-chemistry.comnih.gov |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹JCH). wikipedia.org It allows for the definitive assignment of which proton is attached to which carbon, for instance, linking the aromatic proton signals to their corresponding carbon signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). huji.ac.ilyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the ester carbonyl carbon and from the aldehyde proton to the aromatic carbons.

Variable-Temperature NMR for Conformational Studies

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. georgiasouthern.eduresearchgate.net For this compound, VT-NMR could be employed to study the rotational barrier around the single bond connecting the formyl group to the benzene (B151609) ring. youtube.commdpi.com

At low temperatures, the rotation of the formyl group may become slow enough to allow for the observation of distinct signals for different rotamers. researchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, including the coalescence temperature at which the signals of the interconverting species merge, it is possible to calculate the activation energy (ΔG‡) for the rotational process. georgiasouthern.eduresearchgate.net This provides valuable information about the conformational flexibility and the energy landscape of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. miamioh.edu

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (182.15 g/mol ). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

The fragmentation of this compound is expected to proceed through several key pathways, including:

Loss of a hydrogen radical (-H•): Formation of a stable acylium ion at m/z 181 (M-1). docbrown.info

Loss of the methoxy (B1213986) radical (-•OCH₃): This would lead to a fragment at m/z 151 (M-31).

Loss of the formyl radical (-•CHO): This results in a fragment at m/z 153 (M-29). docbrown.infolibretexts.org

Decarbonylation of the formyl group (-CO): This can lead to a fluorinated methyl benzoate (B1203000) radical cation at m/z 154 (M-28). docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has shown a mass-to-charge ratio (m/z) of 182.0, corresponding to the molecular ion. miamioh.edu

| Fragment Ion | Proposed Formula | Mass-to-Charge Ratio (m/z) |

| [M]⁺˙ | [C₉H₇FO₃]⁺˙ | 182 |

| [M-H]⁺ | [C₉H₆FO₃]⁺ | 181 |

| [M-OCH₃]⁺ | [C₈H₄FO₂]⁺ | 151 |

| [M-CHO]⁺ | [C₈H₆FO₂]⁺ | 153 |

| [M-CO]⁺˙ | [C₈H₇FO₂]⁺˙ | 154 |

| Fragmentation data is based on established fragmentation patterns for aromatic aldehydes and methyl benzoates. miamioh.edudocbrown.infoyoutube.compharmacy180.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. nih.govthermofisher.com Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can provide mass measurements with sub-ppm (parts per million) accuracy. nih.govnih.gov This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. thermofisher.com

For this compound, the molecular formula is C₉H₇FO₃. biosynth.comalfa-chemistry.comchemscene.com HRMS analysis measures the monoisotopic mass of the molecule, which is the mass of the ion containing the most abundant isotopes of each element. The theoretically calculated exact mass can be compared to the experimentally measured value to verify the compound's identity. This technique is invaluable for confirming the successful synthesis of the target molecule and for identifying unknown compounds in complex mixtures. waters.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇FO₃ | biosynth.comalfa-chemistry.com |

| Calculated Monoisotopic Mass | 182.03792 u | alfa-chemistry.com |

| Average Molecular Weight | 182.15 g/mol | biosynth.com |

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used in pharmaceutical and chemical research for identity confirmation and purity assessment of compounds like this compound. bldpharm.combldpharm.com

In an LC-MS analysis, the sample is first injected into a liquid chromatograph (often an HPLC or UPLC system). The components of the sample are separated based on their interactions with the stationary phase in the column and the mobile phase. nih.gov As each component, including the target compound and any impurities, elutes from the column, it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum for each eluting peak.

This process serves two key purposes:

Identity Confirmation: The mass spectrum of the main peak is checked to ensure its m/z value corresponds to that of this compound.

Purity Assessment: The chromatogram reveals the presence of any other components in the sample. The area under each peak is proportional to the amount of that substance, allowing for a quantitative or semi-quantitative determination of purity. researchgate.net

Several suppliers of this compound and related compounds confirm the availability of LC-MS data to validate the quality of their materials. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 | Characteristic of C-H bonds on a benzene ring. vscht.cz |

| Aldehyde | C-H stretch | 2850 - 2800 and 2750 - 2700 | Often appears as a pair of weak to medium bands; the ~2720 cm⁻¹ peak is particularly diagnostic. vscht.czlibretexts.org |

| Ester (Carbonyl) | C=O stretch | ~1725 - 1715 | Strong, sharp absorption. The position is typical for aromatic esters. |

| Aldehyde (Carbonyl) | C=O stretch | ~1705 - 1685 | Strong, sharp absorption. Conjugation to the aromatic ring lowers the frequency compared to saturated aldehydes. libretexts.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 | A series of absorptions due to ring vibrations. docbrown.info |

| Ester | C-O stretch | 1300 - 1100 | Two distinct stretches are typically observed for esters. |

| Aryl-Fluoride | C-F stretch | 1270 - 1100 | Strong absorption. |

The unique combination of these absorption bands in the IR spectrum serves as a molecular "fingerprint," confirming the presence of the key functional groups within the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. youtube.com When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The structure of this compound, with its substituted benzene ring, contains a conjugated π-electron system, making it suitable for UV-Vis analysis.

The primary electronic transitions observed in molecules like this are:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For benzaldehyde (B42025) derivatives, these transitions are responsible for strong absorption bands in the UV region. researchgate.netacs.org

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. youtube.com These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. researchgate.net

The substitution on the benzene ring, including the fluoro, formyl, and methyl ester groups, influences the precise wavelength of maximum absorbance (λmax). While specific experimental data for this compound is not publicly documented, analysis of similar benzaldehyde derivatives suggests that the electronic spectrum would show characteristic bands corresponding to these transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule and determine the exact positions of each atom in the crystal lattice.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide unambiguous data on:

The spatial arrangement of the atoms.

Precise bond lengths and bond angles.

The planarity of the benzene ring.

The conformation of the ester and aldehyde substituents relative to the ring.

Intermolecular interactions in the solid state, such as stacking or hydrogen bonding.

Although commercial suppliers indicate that the compound is a solid at room temperature, no public crystallographic data from such an analysis is available in the searched literature. This technique remains the gold standard for absolute structure determination in the solid phase.

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound in research and industrial settings. researchgate.net It offers high resolution, accuracy, and reproducibility for separating a sample into its individual components. nih.gov

The method involves pumping a liquid mobile phase through a column packed with a solid stationary phase. The sample is injected into the mobile phase stream and travels through the column. Separation occurs because each component interacts differently with the stationary and mobile phases, causing them to travel at different speeds and elute from the column at different times (retention times). A detector, typically a UV detector for aromatic compounds, measures the concentration of each component as it elutes.

For this compound, a reversed-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). helixchrom.com The resulting chromatogram shows a peak for each component. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the compound. Commercial suppliers often use this method to certify the purity of their products.

| Supplier/Source | Reported Purity | Analytical Method |

|---|---|---|

| Generic Data Point 1 | ≥97% | HPLC/LC-MS indicated |

| Generic Data Point 2 | 98% | Characterization data available |

| Generic Data Point 3 | 95% | Characterization data available |

Note: The purity values are representative examples found in commercial listings and may vary by batch and supplier.

Chiral-LC/MS for Atropisomer and Enantiomer Separation

The analysis and separation of atropisomers and enantiomers are critical in pharmaceutical research and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. nih.gov For a compound like this compound, which possesses a stereogenic axis, the potential for atropisomerism arises from restricted rotation around a single bond. Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (Chiral-LC/MS) is a powerful and highly sensitive technique for the separation, identification, and quantification of these stereoisomers. osti.gov

Atropisomerism is a type of axial chirality that results from hindered rotation around a bond, typically between two sp2-hybridized atoms, which is a feature in many drug scaffolds like biaryls and anilides. nih.gov The separation of such isomers can be challenging due to their identical mass and similar physicochemical properties. rsc.org

Methodology and Research Findings

The successful separation of atropisomers and enantiomers by Chiral-LC/MS is highly dependent on the selection of the chiral stationary phase (CSP) and the optimization of chromatographic conditions. nsf.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and often effective in resolving a broad range of chiral compounds. lcms.cz The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.

In a study on the separation of atropisomers of a compound with two stereogenic axes, a derivatized β-cyclodextrin bonded stationary phase was utilized. nih.govresearchgate.net The researchers found that maintaining low temperatures during sample preparation and chromatographic separation was crucial to prevent the interconversion of the atropisomers. nih.govresearchgate.net This highlights a key challenge in the analysis of atropisomers, which can be conformationally unstable.

For the analysis of fenpropidin (B1672529) enantiomers, a Lux cellulose-3 column was successful in achieving baseline separation where other chiral columns failed. nih.gov The optimization of the mobile phase, including the use of an ammonia (B1221849) solution as a buffer, was critical for achieving good resolution and sensitivity. nih.gov Molecular docking studies suggested that a combination of π-cation and hydrogen-bond interactions between the analytes and the CSP was responsible for the chiral recognition. nih.gov

The coupling of LC with MS detection provides high specificity and sensitivity, allowing for low limits of quantitation. osti.gov This is particularly advantageous in complex matrices, such as in pharmacokinetic studies. lcms.cz While traditional normal-phase chromatography for chiral separations can be detrimental to ionization in MS, the use of macrocyclic glycopeptide-based CSPs allows for the use of MS-compatible polar organic and aqueous-organic mobile phases. lcms.cz

Illustrative Data for Chiral Separation

While specific experimental data for the chiral separation of this compound is not publicly available, the following tables illustrate the type of data typically generated in such an analysis. The data is hypothetical and based on findings for structurally related aromatic compounds.

Table 1: Optimized Chiral-LC/MS Parameters for Hypothetical Separation of this compound Atropisomers

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| MS Detector | ESI+ |

| Ionization Mode | Selected Ion Monitoring (SIM) |

| Monitored m/z | [M+H]⁺ |

Table 2: Hypothetical Chromatographic Results for Atropisomer Separation

| Atropisomer | Retention Time (min) | Resolution (Rs) |

| Atropisomer 1 | 8.5 | - |

| Atropisomer 2 | 10.2 | 2.1 |

The resolution value (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. An Rs value of 1.5 or greater is typically considered to indicate baseline separation.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Methyl 3-fluoro-5-formylbenzoate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization.

Research on related substituted benzoates has demonstrated that DFT methods can accurately predict molecular structures that are consistent with experimental data from techniques like X-ray diffraction. scholarsportal.info In a typical DFT study of a molecule like this compound, the coordinates of the atoms are adjusted until the lowest energy conformation is found. This optimized geometry is crucial for understanding the molecule's physical and chemical properties.

Furthermore, DFT provides valuable information about the molecule's electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic aldehydes and benzoates, these calculations help in understanding their reactivity in various chemical reactions. acs.org

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the formyl and ester groups, and the fluorine atom, indicating these as sites for electrophilic attack. The aromatic ring itself would exhibit a complex potential landscape due to the competing electron-withdrawing effects of the substituents.

Table 1: Representative DFT-Calculated Properties for Aromatic Aldehydes

| Property | Typical Value Range | Significance |

| HOMO-LUMO Gap | 4-6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2-4 Debye | Measure of the molecule's overall polarity. |

| Mulliken Charges | Varies by atom | Indicates the partial charge on each atom. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. This makes it a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. For this compound, TD-DFT can calculate the electronic transitions between the ground state and various excited states, providing the wavelengths of maximum absorption (λmax). youtube.comnih.gov

The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, as well as the solvent model used in the calculation. researchgate.net Studies on similar aromatic aldehydes and esters have shown that TD-DFT can provide results that are in good agreement with experimental spectra. nih.gov These calculations can help in the identification and characterization of the compound and can also provide insights into its photophysical properties. For instance, understanding the nature of the electronic transitions can be important in applications such as the design of photosensitizers or fluorescent probes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the formyl group and the C-O bond of the ester group), MD simulations can provide a detailed picture of its conformational landscape.

By simulating the molecule's motion at a given temperature, MD can explore the different accessible conformations and their relative energies and populations. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological receptor site. Studies on similar molecules like methyl benzoate (B1203000) have utilized MD simulations to understand their behavior in different environments. nih.gov The results of MD simulations can be used to generate conformational ensembles, which provide a more realistic representation of the molecule's structure than a single, static geometry.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. For this compound, QSAR models could be developed to predict its potential toxicity, as has been done for other aromatic aldehydes. nih.govtandfonline.comresearchgate.netresearchgate.net

These models are built using a dataset of compounds with known activities or properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be derived from DFT calculations (e.g., HOMO-LUMO gap, dipole moment) or from the 2D/3D structure of the molecule. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the activity or property of interest. Such models, once validated, can be used to predict the properties of new or untested compounds like this compound.

Table 2: Common Descriptors in QSAR/QSPR Studies of Aromatic Compounds

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Mulliken charges | Electron distribution and reactivity. |

| Topological | Molecular connectivity indices | Atomic arrangement and branching. |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Lipophilic | LogP | Hydrophobicity and membrane permeability. |

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry can be used to explore the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic addition to the formyl group or electrophilic aromatic substitution on the benzene (B151609) ring.

DFT calculations can be used to map out the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and transition states. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. Such studies can provide valuable insights into the compound's chemical behavior and can aid in the design of synthetic routes or in understanding its metabolic fate.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking, Chalcogen Bonds)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry of a compound, including its crystal packing and its binding to biological macromolecules. For this compound, various types of non-covalent interactions can be anticipated.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov It maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions. For this compound, this analysis could reveal the presence of hydrogen bonds (e.g., C-H···O interactions involving the formyl or ester groups), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the aromatic rings.

Theoretical studies on substituted benzenes have provided a deep understanding of the nature of these interactions, which are a combination of electrostatic and dispersion forces. scholarsportal.inforesearchgate.net The presence of the fluorine atom and the formyl and ester groups on the benzene ring of this compound would modulate the electrostatic potential of the aromatic ring, influencing its ability to participate in π-π stacking and other non-covalent interactions.

Q & A

Q. What are the standard synthetic routes for Methyl 3-fluoro-5-formylbenzoate, and how can purity be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation or halogen-directed formylation. For example, starting from a halogenated benzoate precursor, the formyl group can be introduced via Vilsmeier-Haack reaction conditions (POCl₃/DMF). Subsequent esterification with methanol under acidic conditions yields the target compound. Purity optimization typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirmed by LC-MS for intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~10.2 ppm) and fluorine-coupled aromatic protons (doublets or triplets due to meta-fluorine coupling).

- FT-IR : Confirm the formyl group (C=O stretch ~1680 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 197.0 (calculated for C₉H₇FO₃).

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding electronic effects .

Advanced Research Questions

Q. How do electron-withdrawing substituents (fluoro, formyl) influence the reactivity of this compound in nucleophilic aromatic substitution?